3,5-dimethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-6-4-5-7-19(13)24-20(17-11-28-12-18(17)23-24)22-21(25)14-8-15(26-2)10-16(9-14)27-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGCGRBMNRDDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
3,5-Dimethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound by reviewing relevant literature and research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core substituted with a methoxy group and an o-tolyl group. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 344.43 g/mol |
| CAS Number | Not yet assigned |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antitumor Activity
Recent studies have shown that thieno[3,4-c]pyrazole derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on BRAF(V600E) mutations associated with melanoma. These studies suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives are notable. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that the compound could reduce lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, highlighting its potential as an anti-inflammatory agent .
Antimicrobial Activity
Thieno[3,4-c]pyrazole derivatives have shown promising antimicrobial activity against a range of bacterial strains. For example, studies indicated that these compounds disrupt bacterial cell membranes leading to cell lysis. The specific compound has not been directly tested for antimicrobial activity; however, its structural analogs have demonstrated effectiveness against resistant strains of bacteria .
Antioxidant Properties
Research has also explored the antioxidant capabilities of thieno[3,4-c]pyrazoles. These compounds have been shown to scavenge free radicals and protect cellular components from oxidative damage. In a study involving Nile fishes exposed to toxic substances, thieno[3,4-c]pyrazole derivatives significantly mitigated erythrocyte damage caused by oxidative stress .
Case Studies
- Antitumor Efficacy : A study evaluated several thieno[3,4-c]pyrazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that modifications at the pyrazole ring significantly enhanced antitumor activity against melanoma cells.
- Inflammation Model : In a murine model of inflammation induced by LPS, treatment with thieno[3,4-c]pyrazole compounds resulted in reduced swelling and lower levels of inflammatory markers compared to control groups.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
a) Thienopyrazole vs. Imidazole Cores
Compounds in feature imidazole-based benzamides (e.g., 4a-4j), whereas the target compound and ’s derivative utilize a thieno[3,4-c]pyrazole core. Key differences include:
- Melting Points: Imidazole derivatives with electron-withdrawing groups (e.g., 4c with a nitro group) exhibit higher melting points (292–294°C) compared to electron-donating groups (e.g., 4e with methoxy: 262–265°C) . Thienopyrazole derivatives (e.g., ’s triethoxy compound) may exhibit distinct trends due to sulfur’s polarizability.
b) Substituent Effects on Benzamide
- Alkoxy Groups : The target’s 3,5-dimethoxybenzamide contrasts with ’s 3,4,5-triethoxy substitution. Increased alkoxy groups (triethoxy) may improve solubility but reduce crystallinity compared to dimethoxy.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-dimethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of thioketones and hydrazines to form the thieno[3,4-c]pyrazole core. Subsequent functionalization includes coupling with substituted benzamide moieties under inert atmospheres (N₂/Ar) to prevent oxidation. Catalysts like Pd-based complexes or Lewis acids may enhance yields. Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in o-tolyl substituents).
- IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
- X-ray Crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding patterns .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Begin with in vitro assays targeting enzymes/receptors of interest (e.g., kinases, GPCRs). Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Pair with cytotoxicity assays (e.g., MTT on HEK293 or HeLa cells) to assess selectivity. For phenotypic screening, employ high-content imaging to monitor cellular changes (e.g., apoptosis, cytoskeletal rearrangements). Positive controls (e.g., staurosporine for apoptosis) and DMSO vehicle controls are critical .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale preparation?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura couplings; ligand additives (e.g., XPhos) may improve regioselectivity.
- Temperature Gradients : Use microwave-assisted synthesis to accelerate slow steps (e.g., cyclization at 100–120°C vs. traditional reflux).
- Process Analytics : Implement inline FTIR or HPLC-MS to track intermediates and adjust conditions dynamically .
Q. How should researchers resolve contradictions in spectral data or bioassay results?
- Methodological Answer :
- Impurity Profiling : Use preparative HPLC to isolate minor components; compare their NMR/MS with the main product.
- Solvent Artifacts : Test if residual DMSO in bioassays alters activity (e.g., via false-positive inhibition).
- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may cause nonspecific binding in enzymatic assays.
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with modified methoxy groups (e.g., 3,4,5-trimethoxy or halogen replacements) to assess steric/electronic effects.
- Fragment Replacement : Replace the thieno[3,4-c]pyrazole core with indole or pyrazolo[1,5-a]pyrimidine to probe scaffold flexibility.
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., o-tolyl vs. p-tolyl) to biological activity using multivariate regression.
- Co-crystallization : Solve ligand-target structures (e.g., with kinases) to identify critical binding motifs .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.
- Phosphoproteomics : Use LC-MS/MS to map kinase inhibition profiles (e.g., downstream phosphorylation changes).
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with AutoDock Vina) to predict binding kinetics.
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes after treatment (e.g., apoptosis-related pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
